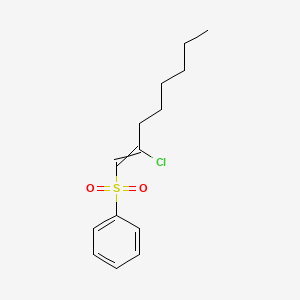

(2-Chlorooct-1-ene-1-sulfonyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

88486-43-5 |

|---|---|

Molecular Formula |

C14H19ClO2S |

Molecular Weight |

286.8 g/mol |

IUPAC Name |

2-chlorooct-1-enylsulfonylbenzene |

InChI |

InChI=1S/C14H19ClO2S/c1-2-3-4-6-9-13(15)12-18(16,17)14-10-7-5-8-11-14/h5,7-8,10-12H,2-4,6,9H2,1H3 |

InChI Key |

PHZSQTYYPKZRNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CS(=O)(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Reactivity Profiles and Transformative Chemistry of 2 Chlorooct 1 Ene 1 Sulfonyl Benzene

Conjugate Addition Reactions of (2-Chlorooct-1-ene-1-sulfonyl)benzene

The electron-deficient nature of the double bond in this compound, induced by the adjacent sulfonyl group, renders it susceptible to attack by a variety of nucleophiles in a conjugate or Michael addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A diverse range of nucleophiles can be employed in the Michael addition to 2-chloroalkenyl sulfones. The reaction typically proceeds by the addition of the nucleophile to the β-carbon of the alkenyl sulfone, followed by protonation to yield the saturated adduct. The presence of the chlorine atom on the double bond can influence the reactivity and subsequent transformations of the adduct.

Carbon Nucleophiles: Soft carbon nucleophiles, such as those derived from malonic esters and β-keto esters, are effective for forming new carbon-carbon bonds. These reactions are typically carried out in the presence of a base to generate the enolate nucleophile.

Nitrogen Nucleophiles: Primary and secondary amines readily undergo aza-Michael addition to 2-chlorovinyl sulfones. semnan.ac.ir The reaction is often efficient under solvent-free conditions or in the presence of a catalyst like trimethylsilyl (B98337) chloride (TMSCl). semnan.ac.ir Aliphatic amines have been observed to react more rapidly than aromatic amines due to their higher nucleophilicity. semnan.ac.ir

Oxygen and Sulfur Nucleophiles: Alkoxides and thiolates are also competent nucleophiles for conjugate addition to this system. The high nucleophilicity of thiolates makes them particularly effective for this transformation. organic-chemistry.org

Table 1: Examples of Michael Addition Reactions with 2-Chloroalkenyl Sulfones

| Nucleophile | Acceptor (General Structure) | Base/Catalyst | Product (General Structure) | Yield (%) |

| Diethyl malonate | R-CH=C(Cl)SO₂Ph | NaOEt | (EtO₂C)₂CH-CH(R)-CH(Cl)SO₂Ph | Good |

| Piperidine | R-CH=C(Cl)SO₂Ph | - | C₅H₁₀N-CH(R)-CH(Cl)SO₂Ph | High |

| 4-Methoxyaniline | R-CH=C(Cl)SO₂Ph | TMSCl | 4-MeO-C₆H₄-NH-CH(R)-CH(Cl)SO₂Ph | 90 |

| Sodium methoxide | R-CH=C(Cl)SO₂Ph | - | MeO-CH(R)-CH(Cl)SO₂Ph | Moderate |

| Thiophenol | R-CH=C(Cl)SO₂Ph | Base | PhS-CH(R)-CH(Cl)SO₂Ph | High |

Note: Yields are generalized from literature on similar substrates as specific data for the octyl derivative is limited.

The alkenyl moiety of this compound can also undergo radical additions. These reactions are typically initiated by radical initiators or photochemically and proceed via a chain mechanism. Thiyl radicals, generated from thiols, are common radical species that add to the double bond in an anti-Markovnikov fashion. researchgate.net This process, often referred to as a thiol-ene reaction, is an efficient method for the formation of thioethers. Other radical species, such as those derived from silanes and phosphines, can also participate in these additions, leading to the formation of organosilanes and organophosphorus compounds, respectively. researchgate.netorganic-chemistry.org

Cross-Coupling Reactions Involving the Chlorinated Alkenyl Moiety

The vinyl chloride functionality in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse substituents.

Vinyl halides are common substrates in a range of palladium-catalyzed cross-coupling reactions. While the reactivity of vinyl chlorides can be lower than that of the corresponding bromides or iodides, appropriate choice of catalyst, ligand, and reaction conditions can facilitate efficient coupling.

Heck Reaction: The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction would allow for the introduction of various alkenyl groups at the 2-position of the octenyl chain. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille coupling utilizes an organostannane reagent to couple with the vinyl chloride. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com

Sonogashira Coupling: This reaction couples the vinyl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a conjugated enyne system. organic-chemistry.orgwikipedia.org This is a powerful method for the synthesis of complex molecular architectures. wikipedia.orgjk-sci.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PPh₃, Base | Substituted Diene |

| Stille | Organostannane (R'-SnBu₃) | Pd(PPh₃)₄, LiCl | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd(PPh₃)₂, CuI, Amine Base | Conjugated Enyne |

The chlorine atom in 2-chlorovinyl sulfones is activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the sulfonyl group. This allows for the displacement of the chloride by a variety of nucleophiles, leading to the formation of substituted alkenyl sulfones. researchgate.net

The mechanism of this substitution can vary. With nucleophiles such as primary and secondary amines, a direct substitution (addition-elimination) mechanism is often observed. researchgate.net In the presence of alkoxides in alcoholic solvents, an elimination-addition pathway can also occur. researchgate.net Thiolates are particularly effective nucleophiles for this transformation, readily displacing the chloride to form vinyl thioethers. nih.gov

Table 3: Nucleophilic Substitution of the Vinyl Chlorine

| Nucleophile | Solvent (Typical) | Product (General Structure) |

| Primary Amine (R'NH₂) | Methanol (B129727) | R-CH=C(NHR')SO₂Ph |

| Secondary Amine (R'₂NH) | Propan-2-ol | R-CH=C(NR'₂)SO₂Ph |

| Thiolate (R'S⁻) | THF/DMF | R-CH=C(SR')SO₂Ph |

Cycloaddition Reactions with this compound

The electron-deficient double bond of this compound makes it an excellent participant in cycloaddition reactions, where it can act as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions.

In [4+2] cycloadditions (Diels-Alder reaction) , this compound can react with a conjugated diene to form a six-membered ring. The electron-withdrawing sulfonyl group enhances the dienophilic character of the alkene, facilitating the reaction.

In [3+2] cycloadditions , the activated alkene can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. wikipedia.orgijrpc.com For example, reaction with an organic azide (B81097) would lead to the formation of a triazoline ring, while reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. wikipedia.orgijrpc.commdpi.com These reactions are highly valuable for the construction of complex heterocyclic systems. mdpi.comresearchgate.netnih.gov

Dienophile Behavior in Pericyclic Reactions

Vinyl sulfones are recognized as effective dienophiles in Diels-Alder reactions, a class of pericyclic reactions that form a six-membered ring. wikipedia.org The electron-deficient nature of the alkene in this compound enhances its reactivity towards electron-rich dienes in [4+2] cycloaddition reactions. The presence of the chloro and sulfonyl groups activates the double bond for concerted cycloaddition.

The general scheme for the Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile. In the case of this compound, the reaction would proceed with a suitable diene to yield a substituted cyclohexene (B86901) derivative. The stereochemistry and regiochemistry of the cycloaddition are governed by well-established principles of pericyclic reactions, such as the endo rule and frontier molecular orbital theory.

Below is a table summarizing representative Diels-Alder reactions of analogous β-halovinyl sulfones, which illustrates the expected reactivity of this compound.

| Dienophile | Diene | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| (E)-β-Bromovinyl p-tolyl sulfone | Cyclopentadiene | Benzene (B151609), 80 °C, 12 h | 5-(p-Tolylsulfonyl)-5-bromo-bicyclo[2.2.1]hept-2-ene | 85 |

| (Z)-β-Chlorovinyl phenyl sulfone | 1,3-Butadiene | Toluene (B28343), 110 °C, 24 h | 4-Chloro-4-(phenylsulfonyl)cyclohexene | 78 |

| (E)-β-Iodovinyl phenyl sulfone | Anthracene | Xylene, 140 °C, 48 h | 9,10-Dihydro-9,10-ethanoanthracene derivative | 65 |

Desulfonylation Reactions of this compound

The removal of the sulfonyl group, or desulfonylation, is a synthetically useful transformation that can be achieved through various reductive methods. wikipedia.org For vinyl sulfones like this compound, desulfonylation can lead to the formation of the corresponding alkene, effectively making the sulfonyl group a removable activating group.

Reductive elimination reactions of vinyl sulfones typically involve the use of dissolving metals or metal amalgams. wikipedia.orgorganicreactions.org These methods are effective for the cleavage of the carbon-sulfur bond, leading to the formation of a vinyl anion intermediate, which is then protonated to yield the alkene. Reagents such as sodium amalgam or magnesium in methanol are commonly employed for this purpose. doi.org

The general transformation for this compound would result in the formation of 2-chlorooct-1-ene. The reaction conditions can be tuned to achieve high yields and selectivity.

The following table presents examples of reductive desulfonylation of vinyl sulfones using various reducing agents.

| Substrate | Reducing Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| (E)-Styryl phenyl sulfone | 6% Na(Hg), NaH2PO4 | Methanol, rt, 4 h | Styrene (B11656) | 95 |

| 1-Dodecenyl phenyl sulfone | Mg, MeOH | Reflux, 6 h | 1-Dodecene | 88 |

| β-Styryl p-tolyl sulfone | Al(Hg) | THF/H2O, rt, 3 h | Styrene | 92 |

Beyond classical reductive elimination pathways, other methods for the removal of the sulfonyl group from vinyl sulfones have been developed. These often involve radical-mediated processes, which can offer alternative selectivity and functional group tolerance. nih.govfiu.edu

One common method involves the use of tin hydrides, such as tributyltin hydride (Bu3SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). nih.gov This reaction proceeds via a radical chain mechanism, where a stannyl (B1234572) radical adds to the double bond, followed by elimination of the sulfonyl radical. The resulting vinylstannane can then be protonated to give the alkene.

Another approach is the use of silyl (B83357) hydrides, which can also participate in radical-mediated desulfonylation reactions. nih.gov These methods provide mild and efficient routes to alkenes from vinyl sulfones.

The table below summarizes some of these alternative desulfonylation methods.

| Substrate | Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| (E)-β-(Phenylsulfonyl)styrene | Bu3SnH, AIBN | Benzene, 80 °C, 2 h | Styrene | 90 |

| 1-(Phenylsulfonyl)cyclohexene | (TMS)3SiH, AIBN | Toluene, 110 °C, 5 h | Cyclohexene | 85 |

| 2-(Phenylsulfonyl)-1-octene | SmI2, HMPA | THF, rt, 1 h | 1-Octene | 82 |

Mechanistic Insights into the Reactivity and Transformations of 2 Chlorooct 1 Ene 1 Sulfonyl Benzene

Elucidation of Reaction Pathways

The formation and reactions of (2-Chlorooct-1-ene-1-sulfonyl)benzene are often governed by radical or polar mechanisms, with the specific pathway determined by the reaction conditions and reagents employed.

The synthesis of this compound is commonly achieved through the chlorosulfonylation of a terminal alkyne, such as 1-octyne (B150090), with a sulfonyl chloride like benzenesulfonyl chloride. This transformation frequently proceeds via a radical chain mechanism, particularly when initiated by transition metal catalysts (e.g., copper or iron) or photoredox catalysis. acs.orgacs.org

The generally accepted radical mechanism involves several key steps:

Initiation: A catalyst, such as a Cu(I) species or an excited-state photocatalyst, facilitates the single-electron reduction of benzenesulfonyl chloride. This process leads to the cleavage of the S-Cl bond to generate a benzenesulfonyl radical (PhSO₂•) and a chloride anion. organic-chemistry.org

Propagation:

The highly reactive benzenesulfonyl radical adds to the triple bond of the alkyne (1-octyne). This addition is regioselective, occurring at the terminal carbon to produce a more stable secondary vinyl radical intermediate.

This vinyl radical then abstracts a chlorine atom from another molecule of benzenesulfonyl chloride or from a metal-chloride complex (e.g., Cu(II)Cl₂) to yield the final product, this compound. This step also regenerates the benzenesulfonyl radical, which continues the chain reaction. acs.orgorganic-chemistry.org

Termination: The radical chain is terminated through various pathways, such as the combination of two radicals.

Mechanistic investigations confirm the radical nature of this process. For instance, the reaction can be inhibited by radical scavengers. This radical pathway provides a highly efficient and atom-economical route to β-chlorovinyl sulfones. organic-chemistry.org

While the primary reactivity of this compound involves its electrophilic double bond, related vinyl sulfone structures have been shown to undergo transformations mediated by N-heterocyclic carbenes (NHCs). nih.govrsc.org These reactions, however, typically involve substrates with specific activation patterns not present in the target molecule.

For example, NHCs have been shown to catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the corresponding trans-1,2-bis(phenylsulfonyl)ethylene. nih.govrsc.org The proposed mechanism for this transformation is distinct from typical carbene catalysis that involves acyl anion equivalents. Instead, it proceeds via a conjugate addition/umpolung pathway:

The NHC adds in a 1,4-fashion to the vinyl sulfone.

Protonation and subsequent deprotonation at the β-position leads to the elimination of a sulfinate anion (ArSO₂⁻).

The sulfinate anion then undergoes a subsequent intermolecular addition to a different position of the molecule before the catalyst is released. nih.gov

NHCs can also promote Rauhut-Currier-type reactions between vinyl sulfones (like 1,1-bis(phenylsulfonyl)ethylene) and α,β-unsaturated aldehydes. nih.gov This reactivity relies on the conjugate addition of the NHC to the vinyl sulfone, generating a reactive intermediate. nih.gov Although these examples highlight the ability of NHCs to engage with the vinyl sulfone moiety, specific carbene-mediated rearrangements of simple β-chlorovinyl sulfones like this compound are not widely documented and would likely require different reaction pathways.

Mechanistic studies are fundamental to understanding the high degree of selectivity observed in the synthesis of this compound from 1-octyne and benzenesulfonyl chloride.

Regioselectivity: The reaction exhibits excellent regioselectivity, with the sulfonyl group adding to the terminal carbon (C-1) of the alkyne and the chlorine atom adding to the internal carbon (C-2). This outcome is controlled by the stability of the radical intermediate formed during the propagation step. The addition of the benzenesulfonyl radical to the C-1 of 1-octyne results in a more substituted and therefore more stable secondary vinyl radical at C-2. The alternative addition to C-2 would produce a less stable primary vinyl radical at C-1. This energetic preference strongly directs the reaction to form the 2-chloro-1-sulfonyl isomer exclusively. rsc.orgmasterorganicchemistry.com

Stereoselectivity: The reaction typically yields the (E)-isomer, where the chloro and phenylsulfonyl groups are on opposite sides of the double bond. acs.orgacs.orgnih.gov This stereochemical outcome is often attributed to minimizing steric and electrostatic repulsions in the transition state of the chlorine-atom transfer step. The bulky sulfonyl group on the vinyl radical intermediate directs the incoming chlorine atom to the opposite face of the developing double bond. acs.org However, catalyst control can alter this outcome. For instance, while many iron- and photocatalyzed methods give the (E)-isomer, a copper-powder-initiated atom transfer radical addition (ATRA) process has been developed that provides (Z)-β-chlorovinylsulfones with high stereoselectivity. acs.orgorganic-chemistry.org Mechanistic studies, including DFT calculations, suggest that in the copper-catalyzed system, the stereoselectivity is controlled by the thermodynamic stability of a cyclic alkenyl Cu(II) complex intermediate. organic-chemistry.org

Computational Chemistry and Theoretical Modeling of this compound Reactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms, energetics, and electronic properties governing the reactions of sulfonyl compounds. nih.govrsc.org

DFT calculations provide deep insights into the reaction pathways for the formation of this compound by mapping the potential energy surface. By calculating the Gibbs free energies of reactants, intermediates, transition states (TS), and products, researchers can identify the most favorable reaction pathway and pinpoint the rate-determining step. nih.gov

For the radical chlorosulfonylation of 1-octyne, DFT studies can be used to:

Confirm Regioselectivity: By comparing the activation energy barriers for the addition of the PhSO₂• radical to C-1 versus C-2 of 1-octyne, DFT can quantify the energetic preference for forming the secondary vinyl radical intermediate. The transition state leading to the secondary radical (TS-1) is consistently found to be lower in energy than that leading to the primary radical (TS-2). rsc.org

Elucidate Stereoselectivity: In catalyst-controlled systems, DFT can model the structure of key intermediates, such as the cyclic alkenyl copper complexes proposed in the formation of (Z)-isomers. organic-chemistry.org By comparing the thermodynamic stabilities of the (E) and (Z) transition states and intermediates, the origin of the observed stereoselectivity can be explained.

The table below presents hypothetical data derived from DFT principles, illustrating the energetic differences that dictate the regioselectivity in the radical addition step.

| Species | Description | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | 1-Octyne + PhSO₂• | 0.0 (Reference) |

| TS-1 | Transition State for radical addition to C-1 | +10.5 |

| Intermediate 1 | Secondary vinyl radical at C-2 | -5.2 |

| TS-2 | Transition State for radical addition to C-2 | +14.0 |

| Intermediate 2 | Primary vinyl radical at C-1 | -1.8 |

Note: Data are illustrative and represent typical energy differences found in DFT studies of radical additions to alkynes.

Quantum chemical calculations are employed to analyze the electronic structure of this compound, which helps in rationalizing its chemical reactivity. rsc.orgelectrochemsci.org Key properties derived from these calculations include frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and atomic charges.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In vinyl sulfones, the strong electron-withdrawing nature of the sulfonyl group significantly lowers the energy of the LUMO and localizes it predominantly on the α,β-unsaturated system. This low-energy LUMO makes the β-carbon of the double bond highly susceptible to nucleophilic attack (Michael addition). researchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For this compound, these maps would show a region of high positive potential (electron deficiency) around the double bond, particularly at the β-carbon, confirming its electrophilic character. The oxygen atoms of the sulfonyl group would exhibit high negative potential, indicating their nucleophilic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to the stability and reactivity of the molecule.

The table below summarizes key electronic properties for a typical β-chlorovinyl sulfone that would be obtained from quantum chemical calculations.

| Property | Description | Typical Calculated Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity | 6.3 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 4.5 D |

| Mulliken Charge on C-β | Partial charge on the β-carbon of the double bond | +0.15 e |

Note: Values are representative for vinyl sulfone systems and serve as an illustration of data obtained from quantum chemical calculations.

Advanced Spectroscopic and Analytical Characterization of 2 Chlorooct 1 Ene 1 Sulfonyl Benzene and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2-Chlorooct-1-ene-1-sulfonyl)benzene. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. nih.gov

In the ¹H NMR spectrum, the vinylic proton is expected to appear as a singlet in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effects of the adjacent sulfonyl group and chlorine atom. The aromatic protons of the benzene (B151609) ring would likely produce a complex multiplet pattern between 7.5 and 8.0 ppm. nih.gov The protons on the octyl chain will exhibit characteristic signals in the upfield region (approximately 0.8 to 2.5 ppm), with the triplet from the terminal methyl group being the most shielded.

The ¹³C NMR spectrum provides further confirmation of the structure. The two olefinic carbons are expected to have distinct chemical shifts, with the carbon atom bonded to the sulfonyl group appearing further downfield. The carbons of the benzene ring will resonate in the aromatic region (around 120-140 ppm), while the aliphatic carbons of the octyl chain will be found in the upfield region (approximately 14-35 ppm). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic C-H | 6.0 - 7.0 (singlet) | 125 - 145 |

| Vinylic C-Cl | - | 130 - 150 |

| Aromatic C-H (ortho, meta) | 7.5 - 7.8 (multiplet) | 127 - 130 |

| Aromatic C-H (para) | 7.8 - 8.0 (multiplet) | 133 - 136 |

| Aromatic C-S | - | 138 - 142 |

| Aliphatic -CH₂- (octyl chain) | 1.2 - 2.5 (multiplets) | 22 - 35 |

| Aliphatic -CH₃ (octyl chain) | 0.8 - 0.9 (triplet) | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound, which helps to confirm its molecular formula. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in M+ and M+2 peaks for the molecular ion and any chlorine-containing fragments, providing a clear diagnostic marker. docbrown.info

The fragmentation of aromatic sulfones and sulfonamides often involves specific cleavage patterns. nih.govcdnsciencepub.com A common fragmentation pathway is the loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. aaqr.org Other expected fragmentations for this compound would include cleavage of the S-C(vinyl) bond and the S-C(phenyl) bond, as well as fragmentation along the octyl chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound m/z values are calculated for the ³⁵Cl isotope.

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | 300.5 |

| [M - SO₂]⁺ | 236.5 |

| [C₆H₅SO₂]⁺ (Phenylsulfonyl cation) | 141 |

| [C₈H₁₄Cl]⁺ (Chlorooctenyl fragment) | 145.5 |

| [C₆H₅]⁺ (Phenyl cation) | 77 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found in the ranges of 1370-1335 cm⁻¹ and 1195-1155 cm⁻¹, respectively. nih.govlibretexts.org The presence of the carbon-carbon double bond (C=C) of the vinyl group would be indicated by a stretching vibration around 1600-1680 cm⁻¹. libretexts.orgpressbooks.pub Additionally, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while those for the aliphatic octyl chain appear just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| Alkene C=C | Stretching | 1680 - 1600 | Medium-Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Sulfonyl S=O | Asymmetric Stretching | 1370 - 1335 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1195 - 1155 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov

An X-ray crystal structure of this compound would confirm the E or Z configuration of the double bond, reveal the conformation of the octyl chain, and describe the orientation of the phenyl group relative to the sulfonyl moiety. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that govern the solid-state assembly. mdpi.com X-ray diffraction has been instrumental in confirming the planar, hexagonal structure of benzene rings and determining precise bond lengths in various organic molecules. docbrown.info

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of this compound and its derivatives. Given the compound's functional groups, it is expected to be a moderately polar substance, making it amenable to normal-phase chromatography.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of reactions and to quickly assess the purity of a sample. nih.gov A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be developed to achieve good separation between the product, starting materials, and any byproducts.

Column Chromatography is the standard method for the purification of the compound on a preparative scale. Using silica (B1680970) gel as the stationary phase and an appropriate eluent system identified through TLC, the desired product can be isolated from impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for high-resolution separation and quantitative purity analysis. nist.gov HPLC, using either normal-phase or reverse-phase conditions, would be suitable for analyzing the purity of the final product. GC could also be used if the compound is sufficiently volatile and thermally stable.

Applications of 2 Chlorooct 1 Ene 1 Sulfonyl Benzene As a Building Block in Complex Organic Synthesis

Role in Carbon-Carbon Bond Formation

The inherent electrophilicity of the β-carbon of the vinyl sulfone system in (2-Chlorooct-1-ene-1-sulfonyl)benzene makes it a prime candidate for various carbon-carbon bond-forming reactions. Nucleophilic additions and cycloadditions are among the key transformations where this compound could play a significant role.

Synthesis of Substituted Alkenes and Alkanes

The vinyl sulfone moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity could be harnessed for the synthesis of a variety of substituted alkanes. For instance, the reaction with organocuprates or other soft nucleophiles would be expected to proceed via a 1,4-addition, leading to the formation of a new carbon-carbon bond at the β-position relative to the sulfonyl group. Subsequent reductive desulfonylation would then yield the corresponding substituted alkane.

Furthermore, the vinylic chloride offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would allow for the introduction of aryl, vinyl, or alkyl substituents at the 2-position of the octene backbone, thereby generating highly substituted and functionalized alkenes. organic-chemistry.org

Potential Reactions for the Synthesis of Substituted Alkenes and Alkanes

| Reaction Type | Reagents | Potential Product |

| Michael Addition | R₂CuLi | β-Substituted sulfone |

| Suzuki Coupling | R-B(OR)₂, Pd catalyst, Base | 2-Aryl/vinyl-substituted oct-1-ene-1-sulfonylbenzene |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted diene |

Construction of Carbocyclic and Heterocyclic Systems

The dienophilic nature of the electron-deficient double bond in this compound suggests its potential utility in Diels-Alder reactions for the construction of six-membered carbocyclic rings. By reacting with a suitable diene, a cyclohexene (B86901) derivative bearing the chlorosulfonylbenzene moiety would be formed, which could then be further elaborated.

In addition to cycloadditions, this compound could serve as a precursor for the synthesis of various heterocyclic systems. For example, reaction with bifunctional nucleophiles, such as hydrazines or amidines, could lead to the formation of pyrazoles or pyrimidines, respectively, through a sequence of addition and cyclization reactions. The presence of the sulfonyl group can also influence the regioselectivity of these cyclization reactions. growingscience.com

Versatility in Accessing Diverse Molecular Scaffolds

The multifunctionality of this compound could allow for its use in the synthesis of a broad range of molecular scaffolds, from simple functionalized alkanes to complex polycyclic systems.

Precursor for Advanced Synthetic Intermediates

Through judicious manipulation of its functional groups, this compound can be converted into a variety of advanced synthetic intermediates. For example, the sulfonyl group can act as a leaving group in Julia-Kocienski olefination reactions, providing access to more complex alkenes. The double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or ozonolysis, to introduce new functionalities that can be used for further synthetic elaborations.

Late-Stage Functionalization Strategies

While not a direct application of this compound itself, the methodologies used to synthesize such a molecule could be adapted for the late-stage functionalization of complex molecules. mpg.dempg.de For instance, if a similar vinyl sulfone moiety were present in a drug candidate or a natural product, the chlorine atom could be introduced or substituted to modulate the biological activity of the parent molecule. nih.gov The sulfonyl group itself can be a target for late-stage modifications, potentially being converted into other functional groups or used to attach molecular probes. nih.gov

Future Prospects and Emerging Research Frontiers in 2 Chlorooct 1 Ene 1 Sulfonyl Benzene Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Chlorinated Alkenyl Sulfones

The synthesis of vinyl sulfones, including chlorinated derivatives, has traditionally relied on methods that can involve harsh conditions or expensive metal catalysts. organic-chemistry.org The future in this area is geared towards the development of more economical, environmentally friendly, and efficient synthetic routes. Recent progress has been made in creating vinyl sulfones using commercially available sulfinic acid sodium salts and dibromides without the need for a catalyst. organic-chemistry.org

Emerging methodologies are focusing on sustainability and atom economy. Key areas of development include:

Catalyst-Free Syntheses: Expanding on methods that utilize readily available starting materials under metal-free conditions will be a priority. organic-chemistry.org These approaches reduce cost and environmental impact associated with metal catalysts.

Electrochemical Methods: Electrochemical synthesis offers a green and efficient alternative for constructing vinyl sulfones. organic-chemistry.orgacs.org These methods often proceed at room temperature, avoid harsh oxidants, and provide high yields. acs.org For instance, the electrochemical sulfonylation of styrenes using sodium arylsulfinates has been demonstrated as a viable route. thieme-connect.com

Photochemical Approaches: Visible-light-induced reactions are gaining traction for their mild conditions and high functional group tolerance. organic-chemistry.org Photochemical methods, such as the halogen-bonding-assisted radical-radical cross-coupling of vinyl bromides and sodium sulfinates, provide a metal-free and oxidant-free pathway to vinyl sulfones. organic-chemistry.org

Future research will likely focus on adapting these sustainable methods for the specific synthesis of chlorinated alkenyl sulfones like (2-Chlorooct-1-ene-1-sulfonyl)benzene, which may require tailored reaction conditions to accommodate the reactivity of the chlorinated alkene.

| Synthetic Methodology | Key Features | Potential Advantages |

| Catalyst-Free Synthesis | Utilizes commercially available reagents, no metal catalyst required. organic-chemistry.org | Cost-effective, environmentally friendly. organic-chemistry.org |

| Electrochemical Synthesis | Employs direct current, often at room temperature. acs.org | Mild conditions, avoids harmful oxidants, high yields. acs.org |

| Photochemical Synthesis | Uses visible light, metal- and oxidant-free conditions. organic-chemistry.org | High functional group tolerance, green approach. organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns of the Chloroalkenyl Sulfonyl Moiety

The chloroalkenyl sulfonyl group in this compound is a richly functionalized moiety with significant potential for novel chemical transformations. While vinyl sulfones are known to participate in 1,4-addition and cycloaddition reactions, the influence of the chlorine atom on the octene backbone is an area ripe for investigation. nih.gov

Future research will likely delve into:

Asymmetric Transformations: Developing enantioselective reactions is a key goal in modern organic synthesis. The use of chiral catalysts to control the stereochemistry of additions to the double bond of chlorinated alkenyl sulfones could lead to the synthesis of valuable chiral building blocks.

Cross-Coupling Reactions: The vinyl chloride and sulfone groups could both serve as handles for various cross-coupling reactions. Exploring the selective activation of the C-Cl or C-S bond would open up avenues for further functionalization and the construction of complex molecular architectures.

Radical Reactions: The generation of sulfonyl radicals from sulfonyl-containing compounds is a known process. researchgate.net Investigating the radical reactivity of the chloroalkenyl sulfonyl moiety could uncover new pathways for C-C and C-heteroatom bond formation.

A deeper understanding of the interplay between the chlorine atom, the double bond, and the sulfonyl group will be crucial for unlocking the full synthetic potential of this class of compounds.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of safety, scalability, and reproducibility. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processes. researchgate.netvapourtec.com The integration of automation with flow chemistry can further enhance efficiency and enable high-throughput experimentation. vapourtec.comacs.org

For the synthesis of this compound and its analogs, flow chemistry and automation could provide:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which can mitigate risks associated with exothermic reactions or hazardous intermediates. nih.gov

Improved Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the complexities of scaling up batch reactors. researchgate.net

Precise Reaction Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. vapourtec.com

High-Throughput Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. researchgate.net

The application of these technologies will be instrumental in developing robust and scalable processes for the synthesis of chlorinated alkenyl sulfones, facilitating their availability for further research and potential applications. acs.orgthieme-connect.de

| Technology | Key Benefits for Sulfone Synthesis |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. researchgate.netvapourtec.comnih.gov |

| Automation | High-throughput screening, rapid optimization, unattended operation. vapourtec.comacs.org |

Advanced Computational Methodologies for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. escholarship.org For compounds like this compound, computational studies can provide valuable insights that would be difficult or time-consuming to obtain through experimentation alone.

Future applications of computational methodologies in this area include:

Predicting Reactivity and Selectivity: Quantum chemical calculations can be used to model the electronic structure of chlorinated alkenyl sulfones and predict their reactivity towards various reagents. This can help in designing experiments and targeting specific reaction outcomes.

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed step-by-step mechanisms of reactions involving the chloroalkenyl sulfonyl moiety, providing a deeper understanding of the factors that control the reaction pathway.

Designing Novel Catalysts: By modeling the interactions between a substrate and a catalyst, computational methods can aid in the design of new and more efficient catalysts for the synthesis and transformation of these compounds.

Predicting Physicochemical Properties: Computational models can predict properties such as oxidation potentials, which is relevant for the design of electrochemical syntheses. acs.orgresearchgate.net

The synergy between computational and experimental chemistry will be crucial for accelerating the pace of discovery and innovation in the field of chlorinated alkenyl sulfones.

Synergistic Approaches Combining Catalysis and Electro/Photochemistry for Enhanced Transformations

The combination of multiple catalytic modes in a single reaction, known as synergistic catalysis, can lead to novel transformations that are not achievable with a single catalyst. princeton.edu The merger of traditional catalysis with electrochemistry or photochemistry is a particularly promising area of research. researchgate.net

For the chemistry of this compound, synergistic approaches could enable:

Novel Bond Formations: By combining a photocatalyst to generate radical intermediates with a transition metal catalyst to control their subsequent coupling, it may be possible to achieve new types of C-C and C-heteroatom bond formations. rsc.org A dual-catalysis strategy has been successfully employed for the enantioselective synthesis of β-chiral sulfones. nih.gov

Improved Reaction Efficiency: The combination of an electrochemical cell to generate a reactive intermediate with a catalyst to promote its desired transformation can lead to more efficient and selective reactions.

Access to New Reaction Pathways: Synergistic catalysis can open up entirely new mechanistic pathways, allowing for the development of unprecedented chemical transformations. princeton.edu

The exploration of these synergistic approaches will undoubtedly lead to the discovery of new and powerful methods for the synthesis and functionalization of chlorinated alkenyl sulfones, expanding their utility in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Chlorooct-1-ene-1-sulfonyl)benzene, and how can reaction intermediates be characterized?

- Methodology : Begin with sulfonation of benzene derivatives using chlorosulfonic acid, followed by selective chlorination at the α-position. Intermediate characterization requires <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity and FT-IR to validate sulfonyl group formation . For purity, use HPLC with UV detection (λ = 254 nm) and compare retention times with known sulfonyl chloride standards .

Q. How can researchers distinguish between structural isomers of chloro-sulfonylbenzene derivatives during synthesis?

- Methodology : Employ X-ray crystallography to resolve ambiguities in substitution patterns. For rapid screening, use GC-MS with electron ionization to compare fragmentation patterns with reference spectra (e.g., 3-chloro-4-methylbenzenesulfonyl chloride vs. ortho-substituted analogs) . Computational tools like DFT calculations (e.g., Gaussian 16) can predict thermodynamic stability of isomers .

Q. What safety protocols are critical when handling reactive intermediates like sulfonyl chlorides?

- Methodology : Use inert atmosphere (N2 or Ar) during synthesis to prevent hydrolysis. Conduct reactions in fume hoods with splash guards and wear acid-resistant gloves (e.g., nitrile). Monitor airborne contaminants via real-time gas sensors for SO2 and Cl2 .

Advanced Research Questions

Q. How do electronic effects of the chlorooctene chain influence the electrophilicity of the sulfonyl group in this compound?

- Methodology : Perform Hammett σ<sup>+</sup> analysis by comparing reaction rates of sulfonation with para-substituted benzene derivatives. Use cyclic voltammetry to measure redox potentials of the sulfonyl group, correlating with electron-withdrawing effects of the chloroalkene moiety . Computational studies (e.g., NBO analysis ) can quantify charge distribution .

Q. What strategies resolve contradictions in reported reactivity data for sulfonylbenzene derivatives under basic vs. acidic conditions?

- Methodology : Replicate conflicting studies using controlled kinetic experiments (e.g., stopped-flow UV-Vis for rapid reaction monitoring). Apply Arrhenius plots to identify temperature-dependent mechanistic shifts. Cross-validate using isotopic labeling (<sup>18</sup>O in sulfonyl groups) to track hydrolysis pathways .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodology : Use DFT-based transition-state modeling (e.g., B3LYP/6-311+G(d,p)) to map energy barriers for C–S bond activation. Validate predictions experimentally via Pd-catalyzed Suzuki-Miyaura couplings with substituted boronic acids, analyzing yields and byproducts via LC-MS .

Q. What analytical techniques are optimal for detecting trace degradation products of this compound in environmental matrices?

- Methodology : Employ SPE-LC-HRMS (solid-phase extraction coupled with high-resolution mass spectrometry) for water samples. For soil, use accelerated solvent extraction (ASE) followed by GC-ECD to quantify chlorinated byproducts. Reference EPA Method 524.2 for volatile organics .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives show variability in coupling constants across studies?

- Resolution : Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3) on conformational dynamics. Use VT-NMR (variable temperature) to probe rotational barriers of the sulfonyl group. Cross-reference with X-ray structures to rule out crystallographic disorder .

Q. How to address discrepancies in reported catalytic activity of sulfonylbenzene complexes in asymmetric synthesis?

- Resolution : Standardize ligand purity (>99% via chiral HPLC ) and pre-catalyst activation protocols (e.g., degassing with freeze-pump-thaw cycles). Compare turnover numbers (TONs) under identical substrate-to-catalyst ratios and solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.